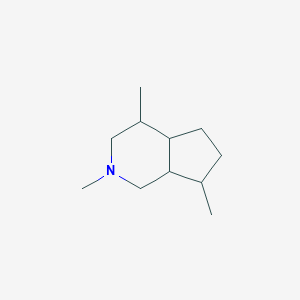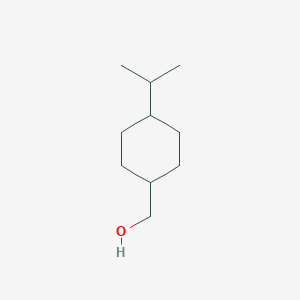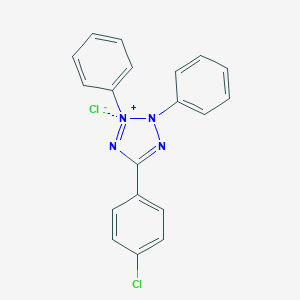
二硼化锆
描述
Boron;zirconium is a highly covalent refractory ceramic material with a hexagonal crystal structure. It is an ultra-high temperature ceramic with a melting point of approximately 3246°C. This compound is known for its impressive hardness, high thermal and electrical conductivities, and chemical stability. Boron;zirconium is primarily used in high-temperature aerospace applications, such as hypersonic flight or rocket propulsion systems, due to its exceptional properties .
科学研究应用
Boron;zirconium has a wide range of scientific research applications, including:
Aerospace Industry: It is used in the aerospace industry for components exposed to extreme conditions, such as the leading edges of hypersonic vehicles or rocket nozzles.
Nuclear Industry: Its neutron absorption capabilities make it ideal for use in control rods in nuclear reactors.
Cutting Tools: Due to its extreme hardness, zirconium boride is used in the manufacture of high-performance cutting and drilling tools.
Corrosion Protection: Boron;zirconium films are used to protect stainless steel surfaces from corrosion in harsh environments.
作用机制
Target of Action
Zirconium boride, specifically Zirconium diboride (ZrB2), is an ultra-high temperature ceramic (UHTC) material . It is classified as a transition metal boride, containing zirconium, a transition metal, and boron, a metalloid element . Its primary targets are high-temperature applications due to its impressive hardness, high melting point, and thermal conductivity .
Mode of Action
Zirconium diboride exhibits its action through its strong covalent bonding and high density . It has a hexagonal crystal structure and gains its high-temperature mechanical stability from the high atomic defect energies . This means that the concentration of defects will remain low, even at high temperatures, preventing failure of the material .
Biochemical Pathways
Zirconium boride doesn’t directly interact with biological systems or biochemical pathways. Instead, it’s used in various industrial applications due to its unique physical and chemical properties. For instance, it’s used in electrocatalysis, where it provides great opportunities for the development of advanced catalysts with superior activity and stability .
Result of Action
The result of Zirconium boride’s action is largely dependent on its application. For example, in aerospace applications, its high melting point and thermal shock resistance make it suitable for components exposed to extreme conditions, such as the leading edges of hypersonic vehicles or rocket propulsion systems . In the nuclear industry, its neutron absorption capabilities make it ideal for use in control rods in nuclear reactors .
Action Environment
The action of Zirconium boride is influenced by environmental factors such as temperature and pressure. For instance, the synthesis of ZrB2 is carried out via reaction of ZrO2 nanoparticles with amorphous boron at 1200 °C under argon atmosphere . Also, its resistance to oxidation can be enhanced by adding elements such as silicon carbide (SiC), which creates a protective oxide layer .
准备方法
Boron;zirconium can be synthesized through several methods, including:
Stoichiometric Reaction: This involves the reaction between zirconium and boron at high temperatures.
Boron Carbide Method: This method uses boron carbide and zirconium dioxide as starting materials.
Direct Reaction: This involves the direct reaction of zirconium and boron powder under high temperature and pressure.
化学反应分析
Boron;zirconium undergoes various chemical reactions, including:
Oxidation: Boron;zirconium can react with oxygen to form zirconium dioxide and boron oxide.
Substitution: Boron;zirconium can undergo substitution reactions with other borides or carbides to form composite materials with enhanced properties.
相似化合物的比较
Boron;zirconium is often compared with other similar compounds, such as:
Titanium Diboride: Both compounds share high thermal and electrical conductivities, but zirconium boride has a higher melting point and better oxidation resistance.
Hafnium Diboride: Hafnium diboride has a higher melting point and superior oxidation resistance compared to zirconium boride, but it is more expensive and less available.
Chromium Diboride: Chromium diboride is used as a sintering additive to improve the properties of boron carbide and titanium diboride ceramics.
Boron;zirconium stands out due to its unique combination of properties, making it suitable for a wide range of high-temperature and high-performance applications.
属性
InChI |
InChI=1S/2B.Zr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZIXVXBCBBRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrB2, B2Zr | |
| Record name | zirconium boride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_boride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey solid; [Hawley] Powder; [MSDSonline] | |
| Record name | Zirconium boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8463 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12045-64-6 | |
| Record name | Zirconium diboride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium boride (ZrB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q1: What is the molecular formula and weight of Zirconium Boride?
A1: The molecular formula of Zirconium Boride is ZrB2. Its molecular weight is 112.85 g/mol.
Q2: What are the key properties of Zirconium Boride?
A2: Zirconium Boride is characterized by:
- High melting point: Above 3000°C []
- High hardness: [, , , , ]
- Excellent thermal conductivity: [, , , ]
- Good electrical conductivity: [, , , ]
- Strong corrosion resistance: [, , ]
- Low density: [, ]
Q3: How does the presence of additives like Silicon Carbide (SiC) affect the properties of Zirconium Boride?
A3: Adding SiC to ZrB2 can improve its fracture toughness and bending strength while reducing the sintering temperature required for its production. [, , ] This is significant because it allows for the creation of ZrB2-SiC composites with improved mechanical properties. [, , ]
Q4: How does the microstructure of Zirconium Boride affect its properties?
A4: The microstructure of ZrB2, particularly the grain size and distribution, significantly influences its mechanical properties. For instance, a uniform microstructure with fine grain size generally leads to enhanced mechanical properties, including higher fracture toughness and bending strength. []
Q5: How does Zirconium Boride behave at high temperatures?
A6: ZrB2 maintains its structural integrity and exhibits excellent mechanical properties even at extremely high temperatures, making it suitable for applications in extreme environments. [, ] For example, studies have shown its potential for use in gas turbine blades operating at temperatures around 1600°F. []
Q6: What are the main applications of Zirconium Boride?
A6: ZrB2 is utilized in a variety of applications:
- Aerospace: Hypersonic vehicles and rocket propulsion systems [, , ]
- Nuclear reactors: Control rods and other high-temperature components [, ]
- Cutting tools: For machining hard materials due to its high hardness and wear resistance [, ]
- Electrodes: Inert anodes for aluminum electrolysis [, ]
- High-temperature heating elements: Due to its excellent electrical and thermal conductivity []
Q7: Can Zirconium Boride be used in composite materials?
A9: Yes, ZrB2 is often combined with other materials like SiC to form composites with enhanced properties. These composites, such as ZrB2-SiC, leverage the individual strengths of each component, leading to improved mechanical properties, including higher fracture toughness, compared to pure ZrB2. [, , ]
Q8: What are the common synthesis methods for Zirconium Boride?
A8: Various methods are employed to synthesize ZrB2 powder:
- Direct synthesis from elements: Reacting zirconium and boron at high temperatures []
- Reduction of Zirconium Oxide (ZrO2): Using reducing agents like boron carbide or magnesium [, ]
- Sol-gel methods: Using liquid precursors followed by heat treatment []
- Chemical Vapor Deposition (CVD): Depositing thin films of ZrB2 from gaseous precursors [, ]
Q9: What is the role of Magnesium Oxide (MgO) in the sintering of Zirconium Boride?
A11: MgO acts as a sintering aid, effectively reducing the sintering temperature required to achieve a dense and well-bonded ZrB2 ceramic. [] This is crucial because lower sintering temperatures translate to reduced energy consumption and production costs.
Q10: How does the choice of boron source impact the synthesis of ZrB2?
A12: The selection of the boron source directly influences the reaction pathway and the final product characteristics. For example, using boron carbide as a boron source may result in the formation of ZrB2 with a different morphology and purity compared to using borax or boron sludge. []
Q11: How can the particle size of ZrB2 powder be controlled during synthesis?
A13: Controlling the synthesis parameters, such as temperature, reaction time, and precursor concentrations, allows for tailoring the particle size of ZrB2 powder. Techniques like high-frequency plasma synthesis offer precise control over these parameters, enabling the production of superfine ZrB2 particles with good dispersibility. []
Q12: Can Zirconium Boride be used as a saturable absorber in laser technology?
A14: Yes, ZrB12 demonstrates potential as a saturable absorber in high-power Q-switched fiber lasers. [] Its high laser damage threshold of 132 mJ/cm2 makes it suitable for handling high energy pulses. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


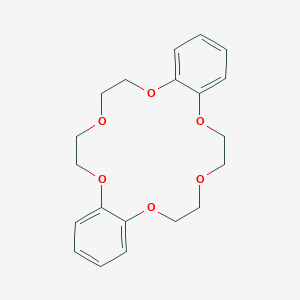




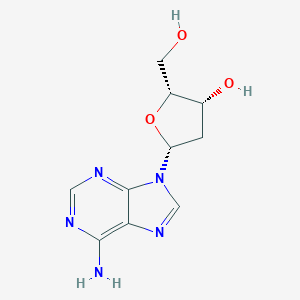
![(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one](/img/structure/B77172.png)




